2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Description
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O4S and its molecular weight is 302.3. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activity
A series of novel compounds, including structures related to 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, have been synthesized and evaluated for their antimicrobial and antitubercular activities. One such study involved the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which demonstrated promising antitubercular agents against Mycobacterium tuberculosis with lower cytotoxicity profiles, highlighting the potential of these compounds in developing new treatments for tuberculosis (Marvadi et al., 2020).
Photolabile Protecting Groups
In the realm of synthetic chemistry, compounds similar to 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid have been utilized as photolabile protecting groups. For instance, brominated hydroxyquinoline has been described as a photolabile protecting group with higher efficiency and sensitivity to multiphoton excitation compared to traditional protecting groups, which can be applied in vivo for controlled release of biological messengers (Fedoryak & Dore, 2002).
Antifungal and Antibacterial Compounds
Further research into fluoroquinolone-based 4-thiazolidinones derived from 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has shown significant antifungal and antibacterial activities. This exploration into fluoroquinolone derivatives emphasizes the chemical versatility and potential therapeutic applications of compounds related to 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in addressing resistant microbial strains (Patel & Patel, 2010).
Synthesis and Structural Analysis
The synthetic pathways and structural analysis of compounds closely related to 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid have been explored to understand their chemical properties and potential applications. For example, research on quinazolines has detailed the reduction processes of similar compounds, providing insight into their structural dynamics and potential for further chemical modification (Armarego & Milloy, 1973).
properties
IUPAC Name |
2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(20)16(12)7-9-2-1-5-21-9/h1-6H,7H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLOIVRAYMSUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
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